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Compound of Interest

Compound Name: Ethyl iodofluoroacetate

Cat. No.: B1301788

An In-Depth Technical Guide to Ethyl lodofluoroacetate: Molecular Structure, Properties, and
Synthetic Applications

Executive Summary

Ethyl iodofluoroacetate is a halogenated ester of significant interest in synthetic organic
chemistry, particularly for the construction of complex molecular architectures relevant to
pharmaceutical development. Its unique structure, featuring iodine, fluorine, and an ester
functional group on a two-carbon backbone, imparts valuable reactivity. The presence of the
carbon-iodine bond allows for the formation of organometallic intermediates, most notably in
the Reformatsky reaction, while the fluorine atom modulates the molecule's electronic
properties and can confer desirable characteristics to the final products. This guide provides a
comprehensive overview of its molecular structure, physicochemical properties, predicted
spectroscopic characteristics, a representative synthesis protocol, and its primary application
as a key reagent in carbon-carbon bond formation.

Molecular Identity and Physicochemical Properties
Nomenclature and Identifiers

e |[UPAC Name: ethyl 2-fluoro-2-iodoacetate[1][2]
o Synonyms: Ethyl fluoroiodoacetate, Acetic acid, 2-fluoro-2-iodo-, ethyl ester[1][2]

e CAS Number: 401-58-1[1][2][3][4]
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Core Molecular Structure Analysis

Ethyl iodofluoroacetate possesses a chiral center at the alpha-carbon (C2), which is
substituted with four different groups: an iodo group, a fluoro group, a hydrogen atom (implied,
but critical for stereochemistry), and an ethoxycarbonyl group. The high electronegativity of the
fluorine atom and the large atomic radius and polarizability of the iodine atom create a unique
electronic environment at the alpha-carbon, making the C-I bond susceptible to oxidative
addition with metals like zinc.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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